

Chemical structure and properties of Ganoderenic acid C

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Compound of Interest

Compound Name: Ganoderenic acid C

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Ganoderenic Acid C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, is a molecule of significant interest in the pharmaceutical and scientific communities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **ganoderenic acid C**. It includes a compilation of quantitative data, comprehensive experimental protocols for its isolation and analysis, and visualizations of its interactions with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this promising natural compound.

Chemical Structure and Physicochemical Properties

Ganoderenic acid C is a highly oxygenated tetracyclic triterpenoid. Its structure was first elucidated in 1985 and is characterized by a lanostane core with hydroxyl, ketone, and carboxylic acid functional groups.[1]

IUPAC Name: (20E)-3 β ,7 β ,15 α -trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[1]

Table 1: Physicochemical Properties of **Ganoderenic Acid C**

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₄₂ O ₇	[1]
Molecular Weight	514.65 g/mol	[1]
CAS Number	100665-42-7	[1]
Appearance	Solid	[2]
Solubility	Soluble in methanol	[2]
Storage	Store at -20°C for long-term stability (≥ 4 years)	[2]

Table 2: Spectroscopic Data for **Ganoderenic Acid C**

Spectroscopic Technique	Key Observations	Reference(s)
Infrared (IR)	Reveals the presence of hydroxyl, ketone, and carboxylic acid functional groups. The region between 1500 cm ⁻¹ and 1800 cm ⁻¹ is particularly useful for distinguishing different ganoderic acids due to characteristic carbonyl absorptions.	[1]
Mass Spectrometry (MS)	Provides information on the molecular weight and fragmentation pattern. Common fragmentation pathways include the neutral loss of water (H ₂ O) and carbon dioxide (CO ₂).	[1][3]
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR are used to elucidate the complex tetracyclic triterpene core and the positions of various functional groups.	[2]

Biological Activities and Quantitative Data

Ganoderenic acid C and its close analogs have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects.

Table 3: In Vitro Cytotoxicity of **Ganoderenic Acid C** and Related Compounds

Compound	Cell Line	Cancer Type	IC50 Value	Reference(s)
Ganoderenic acid C	H460	Non-Small Cell Lung Cancer	93 μ M	[4][5]
Ganoderic Acid A	HepG2	Hepatocellular Carcinoma	187.6 μ M (at 24h)	[5]
Ganoderic Acid A	SMMC7721	Hepatocellular Carcinoma	158.9 μ M (at 24h)	[5]
Ganoderic Acid T	HeLa	Cervical Cancer	27.9 μ g/mL	[6]
Ganoderic Acid DM	MDA-MB-231	Breast Cancer	~20-40 μ M	[6]
Ganoderic Acid DM	PC-3	Prostate Cancer	~25-50 μ M	[6]

 Table 4: Anti-inflammatory Activity of **Ganoderenic Acid C** and Related Compounds

Compound	Assay System	Inhibited Mediator	IC50 Value	Reference(s)
Ganoderenic Acid C1	LPS-stimulated RAW 264.7 macrophages	TNF- α	24.5 μ g/mL	[7]
A related ganoderic acid	HMG-CoA Reductase Enzyme Assay	-	22.3 μ M	[8]
A related ganoderic acid	Acyl CoA-cholesterol Acyltransferase Enzyme Assay	-	5.5 μ M	[8]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, purification, and analysis of **ganoderenic acid C** from *Ganoderma lucidum*.

Extraction and Purification of Ganoderenic Acid C

The isolation of **ganoderenic acid C** is a multi-step process involving extraction and several chromatographic purification stages.[\[9\]](#)[\[10\]](#)

Protocol 3.1.1: Crude Extraction

- Preparation of Material: Dry the fruiting bodies of *Ganoderma lucidum* and grind them into a fine powder (40-60 mesh) to increase the surface area for extraction.[\[10\]](#)
- Solvent Extraction: Macerate 1 kg of the powdered mushroom with 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.[\[10\]](#)
- Filtration: Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.[\[10\]](#)
- Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.[\[10\]](#)
- Concentration: Combine all ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[\[10\]](#)

Protocol 3.1.2: Solvent Partitioning

- Resuspension: Resuspend the crude extract in water.
- Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an equal volume of methylene chloride three times. The triterpenoids will partition into the methylene chloride layer.[\[9\]](#)
- Drying and Concentration: Combine the methylene chloride fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[\[9\]](#)

Protocol 3.1.3: Chromatographic Purification

- Silica Gel Column Chromatography:
 - Prepare a silica gel (200-300 mesh) column packed in chloroform.[9]
 - Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[9]
 - Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.[9]
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).[9]
 - Combine the fractions containing **ganoderenic acid C**. [9]
- Reversed-Phase C18 Column Chromatography:
 - Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol:water). [9]
 - Dissolve the semi-purified fraction in a minimal amount of the mobile phase and load it onto the column.[9]
 - Elute the column with a gradient of methanol and water, starting from 50% methanol and gradually increasing to 100% methanol.[9]
 - Collect and combine the fractions containing the target compound based on analytical HPLC monitoring.[9]
- Preparative HPLC:
 - For high-purity isolation, employ a preparative HPLC system with a C18 column.[9]
 - Use a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid. [9]
 - Set the detection wavelength at 252 nm.[9]

- Collect the peak corresponding to **ganoderenic acid C**.[\[9\]](#)

Protocol 3.1.4: Crystallization

- Evaporate the solvent from the collected HPLC fraction.[\[9\]](#)
- Dissolve the residue in a minimal amount of hot methanol.[\[9\]](#)
- Allow the solution to cool slowly to room temperature, then at 4°C to promote crystallization.
[\[9\]](#)
- Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.[\[9\]](#)

Analytical High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used for the purity assessment and quantification of **ganoderenic acid C**.
[\[2\]](#)

Instrumentation and Conditions (Example):

- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm)[\[2\]](#)
- Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.[\[2\]](#)
- Flow Rate: Approximately 1.0 mL/min.[\[2\]](#)
- Detection: UV detector set at 252 nm.[\[2\]](#)
- Standard: A pure standard of **ganoderenic acid C** is used for identification and quantification.[\[2\]](#)

In Vitro Cytotoxicity Assay (WST-1 Assay)

This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of **ganoderenic acid C** on a cancer cell line.[\[5\]](#)

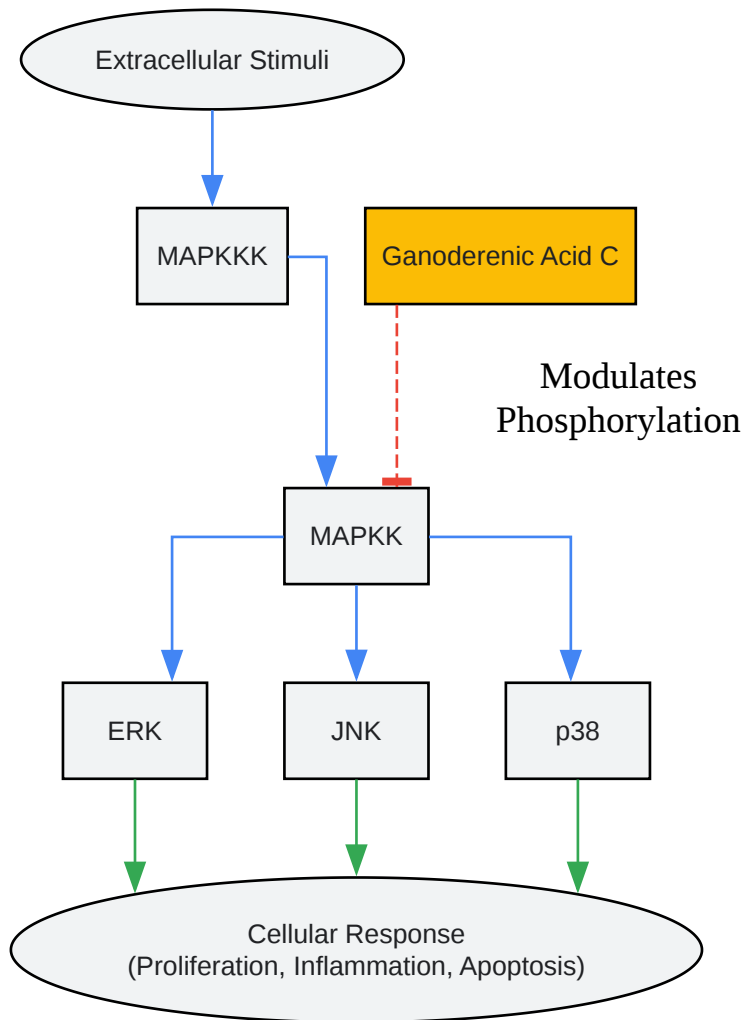
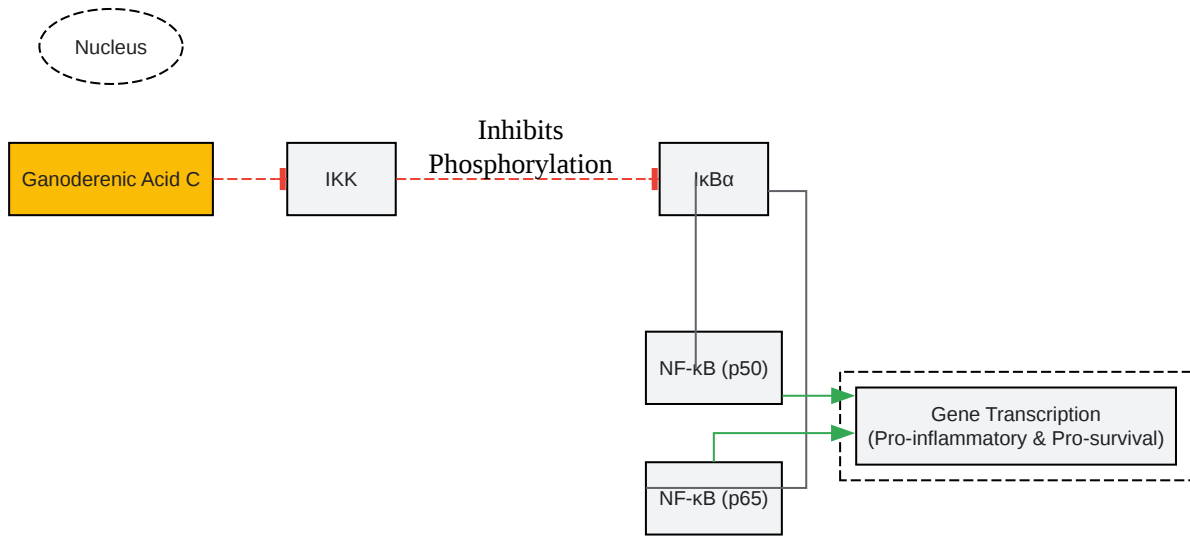
- Cell Seeding:
 - Culture cancer cells (e.g., H460) in T-75 flasks until they reach 80-90% confluency.[5]
 - Trypsinize, count, and resuspend the cells to a concentration of 5×10^4 cells/mL.[5]
 - Seed 100 μ L of the cell suspension (5,000 cells/well) into each well of a 96-well plate and incubate for 24 hours.[5]
- Compound Treatment:
 - Prepare a serial dilution of **ganoderenic acid C** in the culture medium.[5]
 - Remove the medium from the wells and add 100 μ L of the prepared dilutions. Use a vehicle control with the same final DMSO concentration (less than 0.5%).[5]
 - Incubate the plate for 48-72 hours.[5]
- WST-1 Assay:
 - Add 10 μ L of WST-1 reagent to each well and incubate for an additional 1-4 hours at 37°C. [5]
 - Gently shake the plate for 1 minute.[5]
- Data Acquisition and Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.[5]
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

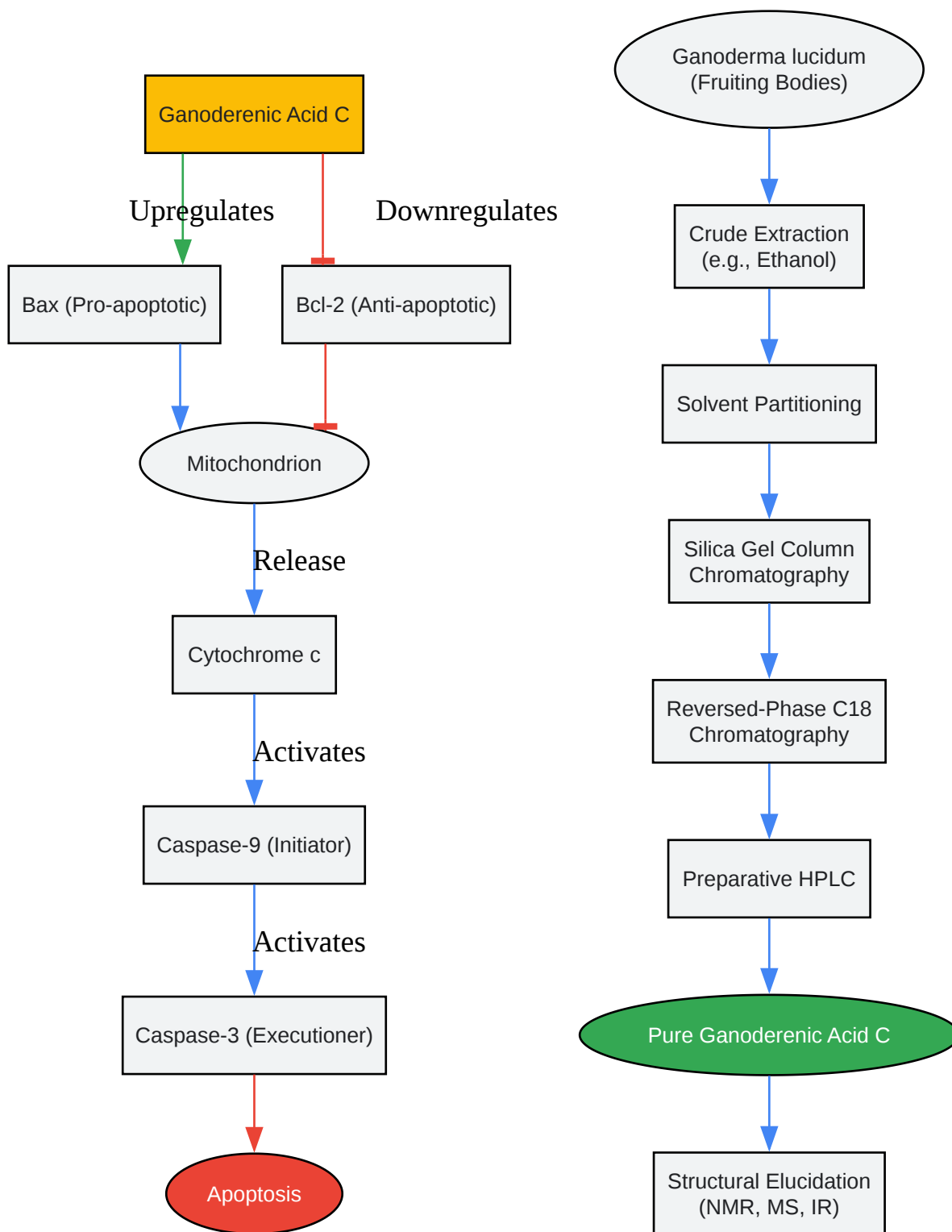
Signaling Pathways and Mechanisms of Action

Ganoderenic acid C and its analogs exert their biological effects by modulating several key cellular signaling pathways.

Inhibition of NF- κ B Signaling Pathway

Ganoderic acids have been shown to inhibit the NF- κ B signaling pathway, a central regulator of inflammation and cell survival. The mechanism involves preventing the degradation of I κ B α , which sequesters NF- κ B in the cytoplasm. This blocks the nuclear translocation of the p65 subunit of NF- κ B, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[2]





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